5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo-
Description
5H-[1,2,4]Triazino[5,6-b]indol-3-amine, 8-bromo-, a brominated triazinoindole derivative, is a structurally complex heterocyclic compound characterized by a fused triazine-indole core with a bromine substituent at the 8-position and an amine group at the 3-position. Its molecular formula is C₉H₆BrN₅, with a molecular weight of 272.08 g/mol. This compound serves as a key intermediate in synthesizing metal complexes and bioactive derivatives, particularly in medicinal chemistry for targeting neurological disorders, infectious diseases, and cancer . The bromine atom enhances electronic effects and steric bulk, influencing binding interactions with biological targets like DNA, proteins, and enzymes.
Properties
IUPAC Name |
8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN5/c10-4-1-2-6-5(3-4)7-8(12-6)13-9(11)15-14-7/h1-3H,(H3,11,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMXJAYVKYKOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2)N=C(N=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of an indole derivative with a triazine moiety, followed by bromination to introduce the 8-bromo substituent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized triazinoindole compounds .
Scientific Research Applications
5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- involves its interaction with molecular targets such as enzymes or receptors. For instance, as an iron chelator, it binds to ferrous ions, disrupting the iron homeostasis in cancer cells and leading to cell cycle arrest and apoptosis . This compound may also interact with other cellular pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
The 8-bromo derivative is compared to structurally analogous triazinoindoles, focusing on substitutions (halogens, methyl, thiol), pharmacological activities, and physicochemical properties. Key comparisons include:
Key Observations :
- The 8-bromo derivative’s synthesis often requires controlled bromination conditions (e.g., NaH in DMF) to avoid over-halogenation .
- Non-brominated analogs (e.g., thiol or methyl derivatives) generally exhibit higher yields (85–93%) due to simpler substitution patterns .
- Bromination increases molecular weight significantly (~70–80 g/mol over non-halogenated analogs), impacting solubility and pharmacokinetics .
Pharmacological Activities
Key Observations :
- The 8-bromo substitution enhances DNA and protein binding in metal complexes, as seen in higher Kb values for Cu-phen derivatives .
- In anticonvulsant models, brominated compounds show moderate efficacy compared to chloro analogs, likely due to steric effects .
- For anti-Alzheimer’s activity, bromine significantly improves cholinesterase inhibition (e.g., compound 60’s IC₅₀ = 0.32 µM vs. 1.2 µM for non-brominated analogs) .
Physicochemical Properties
| Property | 8-Bromo Derivative | 5-Methyl Analog | 6,8-Dichloro Analog |
|---|---|---|---|
| LogP | 3.2* | 2.8 | 2.9 |
| Solubility (mg/mL) | 0.12 (DMSO) | 0.25 (DMSO) | 0.18 (DMSO) |
| pKa | 8.5 (amine) | 8.2 (amine) | 7.9 (amine) |
*Estimated via computational tools.
Key Observations :
Biological Activity
5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 5H-[1,2,4]triazino[5,6-b]indol-3-amine
- CAS Number : 36047-75-3
- Molecular Formula : C9H7N5
- Molecular Weight : 189.18 g/mol
Biological Activity Overview
The biological activities of 5H-[1,2,4]triazino[5,6-b]indol-3-amine derivatives have been studied extensively. These activities include:
- Anticancer Activity : Several studies have indicated that compounds containing the triazino-indole structure exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth.
- Enzyme Inhibition : Research has highlighted its ability to inhibit specific enzymes involved in disease pathways.
The anticancer properties of 5H-[1,2,4]triazino[5,6-b]indol-3-amine are attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to activate caspases leading to programmed cell death in cancer cells.
- DNA Interaction : Studies suggest that it may intercalate with DNA, disrupting replication and transcription processes.
Case Studies
- Study on MDA-MB-231 Cells :
- Study on HepG2 Cells :
Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess significant antimicrobial properties against various pathogens:
- Inhibition Studies : The compound showed superior activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been a focal point in understanding its therapeutic potential:
- Enzyme Targets : It has been evaluated for its inhibitory effects on kinases and other enzymes critical in cancer signaling pathways .
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 2.43 - 7.84 | Apoptosis induction |
| Anticancer | HepG2 | 4.98 - 14.65 | DNA intercalation |
| Antimicrobial | S. aureus | Not Specified | Cell wall synthesis inhibition |
| Antimicrobial | E. coli | Not Specified | Disruption of metabolic pathways |
Q & A
Q. What are the established synthetic routes for 8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-amine?
The compound is typically synthesized via cyclization reactions of substituted indole precursors. Key steps include:
- Bromination : Introducing the 8-bromo substituent using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .
- Triazine Ring Formation : Condensation of hydrazine derivatives with carbonyl-containing intermediates, as demonstrated in fused heterocyclic systems (e.g., 3-hydrazino-1,2,4-triazino[5,6-b]indole derivatives) .
- Purification : Column chromatography or recrystallization to isolate the product, followed by spectroscopic validation (NMR, mass spectrometry) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and ring structure integrity, with deshielded peaks indicating bromine's electron-withdrawing effects .
- Mass Spectrometry (HRMS) : Validates molecular weight and bromine isotopic patterns .
- IR Spectroscopy : Identifies amine (-NH) and triazine ring vibrations (C=N stretching near 1600 cm) .
Q. How is preliminary biological activity screening conducted for this compound?
- In Vitro Assays : Test antimicrobial or anticancer activity via microdilution (MIC values) or cell viability assays (e.g., MTT). Dose-response curves are generated to determine IC values .
- Control Experiments : Compare with non-brominated analogs to assess the bromine substituent's impact on bioactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields of the target compound?
- Factorial Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, a 2 factorial design reduces experimental runs while maximizing data on interaction effects .
- Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, narrowing experimental parameters .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays) .
- Dose-Response Replication : Repeat experiments with standardized protocols to rule out variability in cell lines or assay conditions .
- Statistical Validation : Apply ANOVA or t-tests to confirm significance of observed differences, ensuring p-values <0.05 .
Q. What computational strategies predict the compound's reactivity or pharmacokinetics?
- Reactivity Prediction : Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites, guiding derivatization strategies .
- ADME Modeling : Tools like SwissADME predict logP (lipophilicity) and bioavailability, highlighting potential metabolic liabilities (e.g., cytochrome P450 interactions) .
Q. How can structural analogs be designed to enhance target selectivity?
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing bromine with chlorine or methyl groups) and test activity against related receptors/enzymes .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) to prioritize analogs with improved steric or electronic complementarity .
Methodological Considerations
Q. What statistical methods are recommended for analyzing heterocyclic reaction data?
Q. How to validate the compound's stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
